molecular formula C17H11ClN2O4 B11056052 2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone

2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone

Cat. No.: B11056052
M. Wt: 342.7 g/mol
InChI Key: ZFOMIIVYPDAABO-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-methyl-2-nitroaniline. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its antifungal and antibacterial properties.

    Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This leads to cell death, making it effective against cancer cells and microorganisms . The nitro group also plays a role in its biological activity by undergoing reduction to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone is unique due to the presence of both a chloro and a nitroanilino group, which enhances its reactivity and biological activity.

Properties

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

2-chloro-3-(4-methyl-2-nitroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H11ClN2O4/c1-9-6-7-12(13(8-9)20(23)24)19-15-14(18)16(21)10-4-2-3-5-11(10)17(15)22/h2-8,19H,1H3

InChI Key

ZFOMIIVYPDAABO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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